Nicotinic Acid-d4 Riboside

Catalog No.
S14403086
CAS No.
M.F
C11H13NO6
M. Wt
259.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotinic Acid-d4 Riboside

Product Name

Nicotinic Acid-d4 Riboside

IUPAC Name

2,4,5,6-tetradeuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate

Molecular Formula

C11H13NO6

Molecular Weight

259.25 g/mol

InChI

InChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/t7-,8-,9-,10-/m1/s1/i1D,2D,3D,4D

InChI Key

PUEDDPCUCPRQNY-XQQYKBOISA-N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)[O-]

Isomeric SMILES

[2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H])C(=O)[O-])[2H]

Nicotinic Acid-d4 Riboside is a deuterated form of nicotinic acid riboside, a compound that serves as a precursor to nicotinamide adenine dinucleotide (NAD), an essential coenzyme involved in various metabolic processes. The chemical formula for Nicotinic Acid-d4 Riboside is C11H13N1O6C_{11}H_{13}N_{1}O_{6}, and it features four deuterium atoms, which are isotopes of hydrogen. This modification allows for enhanced tracking in biochemical studies, particularly in metabolic pathways involving NAD synthesis and utilization.

, primarily related to NAD metabolism. It can be phosphorylated to form nicotinic acid mononucleotide and subsequently converted to nicotinamide adenine dinucleotide through various enzymatic pathways. The presence of deuterium allows researchers to trace the compound's fate in biological systems, providing insights into its metabolism and interactions with other metabolites. For example, it has been shown that Nicotinic Acid-d4 Riboside can undergo base-exchange reactions mediated by enzymes such as CD38, which plays a role in NAD+ metabolism .

Nicotinic Acid-d4 Riboside exhibits biological activity primarily through its role as a NAD precursor. NAD is crucial for numerous cellular processes, including energy metabolism, DNA repair, and signaling pathways. The deuterated form does not significantly alter the biological functions compared to its non-deuterated counterpart but provides a valuable tool for studying NAD metabolism. Research indicates that supplementation with nicotinic acid riboside can enhance NAD levels in tissues, potentially offering protective effects against age-related decline in cellular functions .

The synthesis of Nicotinic Acid-d4 Riboside typically involves the deuteration of nicotinic acid riboside using deuterated reagents under controlled conditions. Various methods can be employed, including:

  • Chemical Deuteration: Utilizing deuterated solvents or reagents during the synthesis process.
  • Enzymatic Methods: Employing enzymes that can selectively incorporate deuterium into the riboside structure.

These methods ensure that the final product retains its structural integrity while allowing for the incorporation of deuterium at specific positions .

Nicotinic Acid-d4 Riboside has several applications in research and potential therapeutic areas:

  • Metabolic Studies: Its deuterated nature makes it an excellent tracer for studying NAD metabolism in vivo.
  • Aging Research: Investigating its effects on cellular aging and related diseases through modulation of NAD levels.
  • Pharmacological Research: Exploring its potential role in enhancing NAD+ levels for therapeutic benefits against metabolic disorders and neurodegenerative diseases .

Studies involving Nicotinic Acid-d4 Riboside often focus on its interactions with enzymes involved in NAD synthesis and degradation. For instance, research has shown that this compound can participate in base-exchange reactions mediated by CD38 and other enzymes, influencing the balance of NAD+ and its metabolites within cells. Such studies help elucidate the complex regulatory mechanisms governing cellular energy metabolism and signaling pathways .

Nicotinic Acid-d4 Riboside shares similarities with several other compounds involved in NAD metabolism. Here are some notable comparisons:

CompoundStructure/PropertiesUnique Aspects
Nicotinamide RibosidePrecursor to NAD+, widely studied for bioavailabilitySuperior pharmacokinetics compared to nicotinic acid
Nicotinic AcidDirect precursor to NAD+, less bioavailableCan cause flushing due to rapid metabolism
NicotinamideAnother precursor to NAD+, involved in DNA repairMore commonly used than nicotinic acid riboside
Nicotinic Acid MononucleotideIntermediate in NAD synthesisPlays a direct role in nucleotide metabolism

Nicotinic Acid-d4 Riboside is unique due to its stable isotope labeling, allowing for precise tracking of metabolic pathways without altering the biological activity associated with its non-deuterated counterparts .

XLogP3

-0.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

259.09939412 g/mol

Monoisotopic Mass

259.09939412 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

Explore Compound Types